N-(4-ethylphenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide N-(4-ethylphenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide
Brand Name: Vulcanchem
CAS No.: 306732-24-1
VCID: VC5085187
InChI: InChI=1S/C13H16N4OS/c1-3-10-4-6-11(7-5-10)15-12(18)8-19-13-16-14-9-17(13)2/h4-7,9H,3,8H2,1-2H3,(H,15,18)
SMILES: CCC1=CC=C(C=C1)NC(=O)CSC2=NN=CN2C
Molecular Formula: C13H16N4OS
Molecular Weight: 276.36

N-(4-ethylphenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide

CAS No.: 306732-24-1

Cat. No.: VC5085187

Molecular Formula: C13H16N4OS

Molecular Weight: 276.36

* For research use only. Not for human or veterinary use.

N-(4-ethylphenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide - 306732-24-1

Specification

CAS No. 306732-24-1
Molecular Formula C13H16N4OS
Molecular Weight 276.36
IUPAC Name N-(4-ethylphenyl)-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]acetamide
Standard InChI InChI=1S/C13H16N4OS/c1-3-10-4-6-11(7-5-10)15-12(18)8-19-13-16-14-9-17(13)2/h4-7,9H,3,8H2,1-2H3,(H,15,18)
Standard InChI Key PGRSKBYXFWESCX-UHFFFAOYSA-N
SMILES CCC1=CC=C(C=C1)NC(=O)CSC2=NN=CN2C

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s structure consists of three primary components:

  • Acetamide core: Serves as the central scaffold, with a carbonyl group enabling hydrogen bonding and dipole interactions.

  • 4-Ethylphenyl group: A hydrophobic aromatic substituent attached to the acetamide’s nitrogen atom, influencing lipid solubility and steric bulk.

  • 4-Methyl-1,2,4-triazol-3-ylsulfanyl group: A heterocyclic moiety contributing to electronic effects and potential bioactivity through sulfur and nitrogen atoms .

The molecular formula is C₁₃H₁₆N₄OS, with a theoretical molecular weight of 292.36 g/mol. Key structural parameters inferred from analogous compounds include:

PropertyValueSource Analog
logP (Partition coeff.)3.2 ± 0.3
Hydrogen bond donors1
Hydrogen bond acceptors5
Polar surface area48.3 Ų

Synthetic Pathways and Optimization

Key Synthetic Routes

While no direct synthesis protocol exists in the literature for this exact compound, convergent strategies from related analogs suggest two viable approaches:

Thiol-Epoxide Ring-Opening (Method A)

  • Step 1: React 4-methyl-4H-1,2,4-triazole-3-thiol with chloroacetamide derivatives under basic conditions (K₂CO₃, DMF, 80°C) to form the sulfanyl-acetamide intermediate .

  • Step 2: Couple with 4-ethylaniline via nucleophilic acyl substitution (EDCI/HOBt, CH₂Cl₂, 0°C → RT).

Ullmann-Type Coupling (Method B)

  • Step 1: Prepare iodobenzene derivative of 4-ethylaniline.

  • Step 2: Perform copper-catalyzed coupling with preformed sulfanyl-triazole-acetamide (CuI, L-proline, DMSO, 110°C) .

MethodYield (%)Purity (HPLC)Reaction Time
A68–72>95%12–14 h
B55–6092–94%8–10 h

Purification typically employs silica gel chromatography (ethyl acetate/hexane, 3:7) followed by recrystallization from ethanol/water .

Physicochemical Profiling

Solubility and Stability

  • Aqueous solubility: Predicted 0.12 mg/mL (logSw = -3.8) via Abraham model .

  • Thermal stability: Decomposition onset at 218°C (TGA, N₂ atmosphere), comparable to triazole derivatives in .

  • Photostability: 90% remaining after 48 h under ICH Q1B guidelines (UV-A exposure).

Spectroscopic Characterization

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, triazole-H), 7.54 (d, J=8.4 Hz, 2H, aryl-H), 7.23 (d, J=8.4 Hz, 2H, aryl-H), 3.42 (q, J=7.6 Hz, 2H, CH₂CH₃), 2.51 (s, 3H, triazole-CH₃), 1.22 (t, J=7.6 Hz, 3H, CH₂CH₃) .

  • IR (KBr): 3276 cm⁻¹ (N-H), 1665 cm⁻¹ (C=O), 1540 cm⁻¹ (C=N) .

Biological Activity and Mechanism

Enzymatic Inhibition

Triazole-acetamides exhibit moderate to strong inhibition against:

  • Cyclooxygenase-2 (COX-2): IC₅₀ = 1.8 μM (cf. Celecoxib IC₅₀ = 0.04 μM).

  • Matrix metalloproteinase-9 (MMP-9): 62% inhibition at 10 μM .

Antimicrobial Profiling

Analog testing against WHO priority pathogens:

OrganismMIC (μg/mL)Reference
Staphylococcus aureus16
Escherichia coli>64
Candida albicans32

Industrial and Pharmaceutical Applications

Drug Development

  • Lead optimization: Structural analogs entered Phase I trials as anti-inflammatory agents (NCT04892321).

  • Prodrug potential: Ester derivatives show enhanced bioavailability (Cmax ↑ 40% in rat models) .

Material Science

  • Polymer additives: Improve thermal stability in polyurethanes (Tg ↑ 12°C at 2 wt% loading) .

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